Benzenecarbothioic acid, 4-((aminoiminomethyl)amino)-, S-(2,5-dichlorophenyl) ester, monomethanesulfonate
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Overview
Description
Benzenecarbothioic acid, 4-((aminoiminomethyl)amino)-, S-(2,5-dichlorophenyl) ester, monomethanesulfonate is a complex organic compound with the molecular formula C15H15Cl2N3O4S2 . This compound is known for its unique chemical structure, which includes a benzenecarbothioic acid moiety and a 2,5-dichlorophenyl ester group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of Benzenecarbothioic acid, 4-((aminoiminomethyl)amino)-, S-(2,5-dichlorophenyl) ester, monomethanesulfonate involves several steps. One common synthetic route includes the reaction of benzenecarbothioic acid with 4-((aminoiminomethyl)amino)-, followed by esterification with S-(2,5-dichlorophenyl) ester. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Benzenecarbothioic acid, 4-((aminoiminomethyl)amino)-, S-(2,5-dichlorophenyl) ester, monomethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzenecarbothioic acid, 4-((aminoiminomethyl)amino)-, S-(2,5-dichlorophenyl) ester, monomethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenecarbothioic acid, 4-((aminoiminomethyl)amino)-, S-(2,5-dichlorophenyl) ester, monomethanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Benzenecarbothioic acid, 4-((aminoiminomethyl)amino)-, S-(2,5-dichlorophenyl) ester, monomethanesulfonate can be compared with other similar compounds, such as:
Benzenecarbothioic acid derivatives: These compounds share the benzenecarbothioic acid moiety but differ in their ester or amine groups.
Dichlorophenyl esters: These compounds have similar ester groups but differ in their core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
111910-49-7 |
---|---|
Molecular Formula |
C15H15Cl2N3O4S2 |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
S-(2,5-dichlorophenyl) 4-(diaminomethylideneamino)benzenecarbothioate;methanesulfonic acid |
InChI |
InChI=1S/C14H11Cl2N3OS.CH4O3S/c15-9-3-6-11(16)12(7-9)21-13(20)8-1-4-10(5-2-8)19-14(17)18;1-5(2,3)4/h1-7H,(H4,17,18,19);1H3,(H,2,3,4) |
InChI Key |
OHMQCEFVLOVHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1C(=O)SC2=C(C=CC(=C2)Cl)Cl)N=C(N)N |
Origin of Product |
United States |
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